molecular formula C22H28N6OS B2544781 2-(4-(isopropylthio)phenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide CAS No. 2034461-51-1

2-(4-(isopropylthio)phenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide

Cat. No.: B2544781
CAS No.: 2034461-51-1
M. Wt: 424.57
InChI Key: XTLDMOZTJBPWLK-UHFFFAOYSA-N
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Description

2-(4-(Isopropylthio)phenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide is a novel chemical entity designed for preclinical research and development. This compound features a synthetically versatile [1,2,4]triazolo[4,3-a]pyrazine core, a scaffold recognized in medicinal chemistry for its diverse biological potential . The molecular structure integrates a lipophilic isopropylthiophenyl moiety and a piperidine subunit, suggesting potential for high binding affinity and selectivity toward biological targets. Compounds based on the 1,2,4-triazole and triazolopyrazine architectures have been extensively investigated and shown to possess a broad spectrum of pharmacological activities, including antibacterial, antifungal, and neuroprotective effects . The presence of the [1,2,4]triazolo[4,3-a]pyrazine system makes this compound a prime candidate for research in central nervous system (CNS) disorders, oncology, and infectious diseases . Researchers can utilize this chemical as a key intermediate for further structural diversification or as a lead compound for investigating novel mechanisms of action in cellular and animal models. This product is intended for research purposes by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any human use. Researchers should handle the material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6OS/c1-15(2)30-19-6-4-17(5-7-19)14-20(29)24-18-8-11-27(12-9-18)21-22-26-25-16(3)28(22)13-10-23-21/h4-7,10,13,15,18H,8-9,11-12,14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLDMOZTJBPWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)CC4=CC=C(C=C4)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(isopropylthio)phenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide involves multiple steps:

  • Formation of the Isopropylthio group: A thiolation reaction with isopropyl halide and a suitable phenyl derivative.

  • Triazolo[4,3-a]pyrazine Formation: Sequential cyclization reactions involving hydrazine derivatives and appropriate alkylating agents.

  • Acetylation Reaction: Introduction of the acetamide group through acylation with acetic anhydride or acetyl chloride.

Industrial Production Methods: In an industrial setting, the production would involve optimized batch or flow processes to ensure scalability, consistency, and purity. This can include the use of advanced catalysis techniques, automation for precision, and rigorous purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The aromatic rings and sulfur groups may be susceptible to oxidation under harsh conditions or with strong oxidizers like potassium permanganate or hydrogen peroxide.

  • Reduction: The compound may undergo reduction reactions, particularly at the nitrogen-containing heterocyclic rings, using reagents like lithium aluminum hydride.

  • Substitution: Nucleophilic aromatic substitution can occur at the phenyl ring, especially with halogens or nitro groups as leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Strong nucleophiles like amines or alkoxides, often in polar aprotic solvents like DMSO or DMF.

Major Products: These reactions can produce various oxidized forms, reduced derivatives, and substituted analogs of the compound, each with potential unique applications.

Scientific Research Applications

2-(4-(isopropylthio)phenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide has found use in:

  • Chemistry: Studying reaction mechanisms, developing synthetic methods.

  • Biology: Probing biological pathways and interactions, especially those involving nitrogen-rich heterocycles.

  • Industry: As an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The molecular targets include enzymes, receptors, or other proteins where the nitrogen-rich triazolo[4,3-a]pyrazine ring can form crucial binding interactions. The pathways involved often relate to signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Triazolopyrazine vs. Triazolopyridine Derivatives

Compound 867276-59-3 (4-methyl-N'-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]benzohydrazide) shares a triazolo-fused heterocycle but replaces the pyrazine core with pyridine (one fewer nitrogen atom). Key differences include:

  • Substituents : The sulfanyl-acetyl group in 867276-59-3 may confer distinct solubility or metabolic stability compared to the target’s piperidinyl acetamide.

Quinoline-Based Acetamide Analogs

Compound 869355-99-7 (2-[(5,7-dichloro-2-methyl-8-quinolinyl)oxy]-N-[4-(2-phenyldiazenyl)phenyl]acetamide) features a quinoline core linked to an acetamide. Unlike the target compound:

  • Core functionality: Quinoline derivatives are often associated with antimicrobial or antimalarial activity, suggesting divergent therapeutic applications.
  • Substituent effects : The dichloro and diazenyl groups may reduce bioavailability compared to the target’s isopropylthio phenyl group.

Pyrrolo-Thiazolo-Pyrimidine Derivatives

Compound 8 from (5-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol) demonstrates:

  • Structural complexity : A fused tricyclic system with methoxyphenyl and triazole-thiol substituents.
  • Potential applications: Such compounds are typically explored for heterocycle-driven bioactivity, though their targets may differ from the triazolopyrazine-based compound due to core heterogeneity.

Structural and Functional Analysis Table

Compound Name/ID Core Structure Key Substituents Hypothesized Activity Reference
Target Compound Triazolo[4,3-a]pyrazine 4-(Isopropylthio)phenyl, piperidinyl acetamide Kinase inhibition -
867276-59-3 Triazolo[4,3-a]pyridine Sulfanyl acetyl, benzohydrazide Enzyme inhibition
869355-99-7 Quinoline Dichloro-methyl, diazenyl phenyl acetamide Antimicrobial
Compound 8 () Pyrrolo-thiazolo-pyrimidine Methoxyphenyl, triazole-thiol Heterocyclic bioactivity

Research Findings and Hypotheses

  • Lipophilicity and bioavailability : The isopropylthio group may enhance blood-brain barrier penetration relative to methoxy or diazenyl substituents in analogs.
  • Synthetic routes : Heterocyclization strategies described in (e.g., using phenylisothiocyanate or ethyl chloroacetate) could be adapted for synthesizing the target compound’s triazolopyrazine core.

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